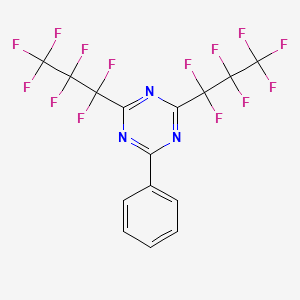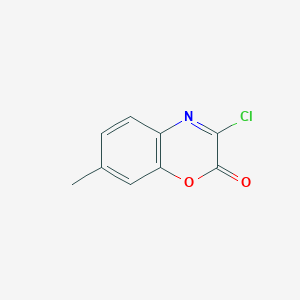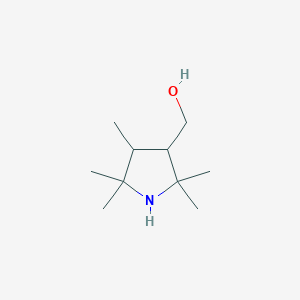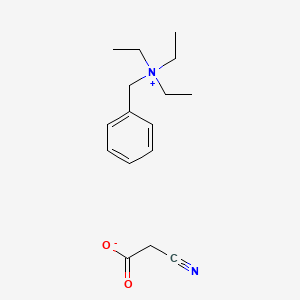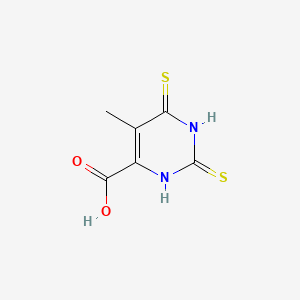
7,8-Dimethoxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dimethoxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethoxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxyphenylacetic acid with acetic anhydride in the presence of a catalyst to form the desired benzopyran structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 7,8-Dimethoxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and hydroquinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated and nitrated benzopyrans.
Scientific Research Applications
7,8-Dimethoxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 7,8-Dimethoxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Mellein: 3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one.
6-Methoxymellein: 3,4-Dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one
Uniqueness: 7,8-Dimethoxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one is unique due to its specific substitution pattern on the benzopyran ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
77795-30-3 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
7,8-dimethoxy-3-methyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C12H14O4/c1-7-6-8-4-5-9(14-2)11(15-3)10(8)12(13)16-7/h4-5,7H,6H2,1-3H3 |
InChI Key |
JYXVFFDYMJVWCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(=C(C=C2)OC)OC)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


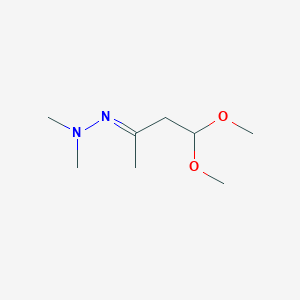
![2-[(3,4-Dichlorophenyl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14439586.png)
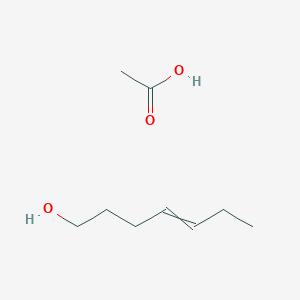
![4-[(4-Octylbenzoyl)oxy]phenyl 4-cyanobenzoate](/img/structure/B14439595.png)
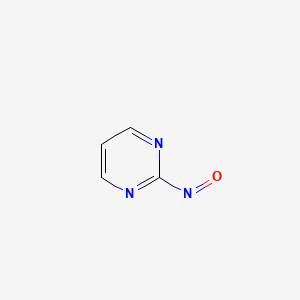
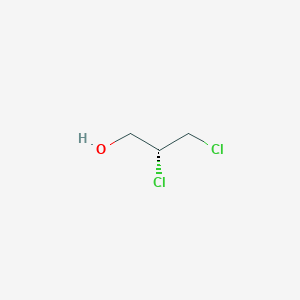
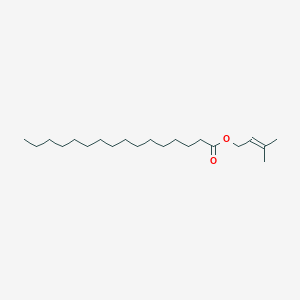
![2-Methyl-1,3-diphenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14439629.png)

